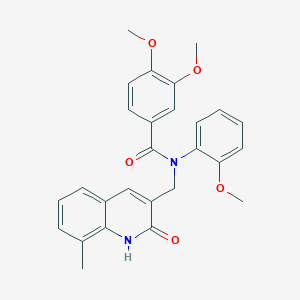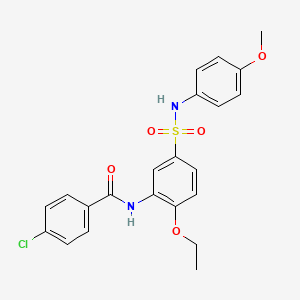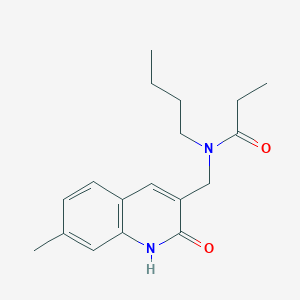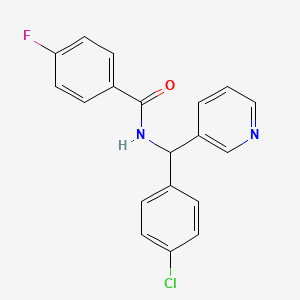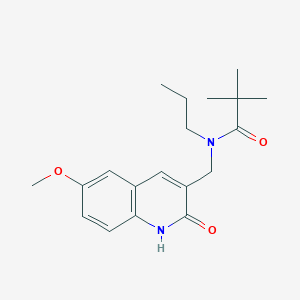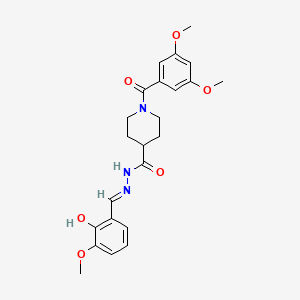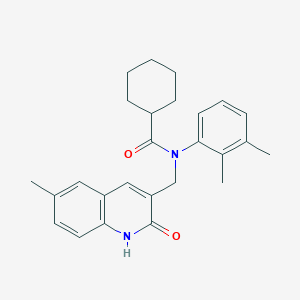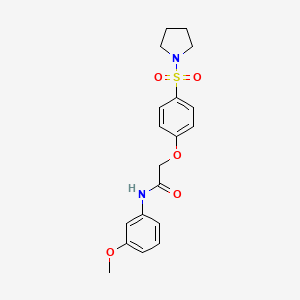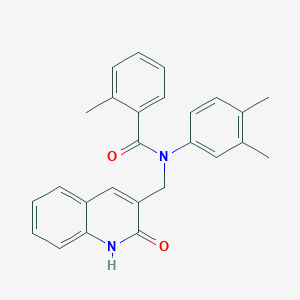
1-(2-Isopropylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Isopropylphenyl)urea, also known as IPPU, is a chemical compound that has gained popularity in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a melting point of 106-108°C. This compound has been synthesized through various methods and has been used in a wide range of applications.
Wirkmechanismus
The mechanism of action of 1-(2-Isopropylphenyl)urea is not fully understood. However, it is believed to inhibit the growth of fungi and bacteria by disrupting their cell walls. It has also been found to inhibit the growth of tumor cells by inducing apoptosis.
Biochemical and Physiological Effects:
1-(2-Isopropylphenyl)urea has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus. It has also been found to inhibit the growth of tumor cells in vitro and in vivo. Additionally, it has been shown to have antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(2-Isopropylphenyl)urea in lab experiments is its broad-spectrum antimicrobial activity. It has been found to be effective against a wide range of fungi and bacteria. However, one limitation is that it can be toxic to human cells at high concentrations. Therefore, it must be used with caution in lab experiments.
Zukünftige Richtungen
There are several future directions related to 1-(2-Isopropylphenyl)urea. One direction is to investigate its potential as an anticancer agent. Another direction is to explore its potential as a ligand in coordination chemistry. Additionally, further research is needed to fully understand its mechanism of action and its potential toxicity to human cells.
Conclusion:
1-(2-Isopropylphenyl)urea is a chemical compound that has gained popularity in scientific research due to its unique properties. It has been synthesized through various methods and has been used in a wide range of applications. It has been found to have antifungal, antibacterial, and antitumor properties and has been used as a ligand in coordination chemistry. While it has several advantages for lab experiments, it must be used with caution due to its potential toxicity to human cells. There are several future directions related to 1-(2-Isopropylphenyl)urea, including investigating its potential as an anticancer agent and exploring its potential as a ligand in coordination chemistry.
Synthesemethoden
There are several methods for the synthesis of 1-(2-Isopropylphenyl)urea. One of the most commonly used methods involves the reaction of 2-isopropylaniline with urea in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions. The product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(2-Isopropylphenyl)urea has been used in a wide range of scientific research applications. It has been found to have antifungal, antibacterial, and antitumor properties. It has also been used as a ligand in coordination chemistry and as a building block in the synthesis of other compounds.
Eigenschaften
IUPAC Name |
(2-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-7(2)8-5-3-4-6-9(8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZQSHIHUFFPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Propan-2-ylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

